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Compound of Interest

Compound Name: Cox B-IN-1

Cat. No.: B15568368

A Note on the Original Query: Initial searches for "Cox B-IN-1" yielded limited public data,
insufficient for a comprehensive technical guide. The provided information primarily pointed to a
compound on PubChem with the molecular formula C38H32N1002S2 and a molecular weight
of 724.9 g/mol . However, detailed biological activity, experimental protocols, and signaling
pathway involvement for this specific molecule are not extensively documented in publicly
available scientific literature. Therefore, to fulfill the request for an in-depth technical guide on a
core cyclooxygenase (COX) inhibitor, this document will focus on Celecoxib, a well-
characterized and widely researched selective COX-2 inhibitor.

Introduction to Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the
cyclooxygenase-2 (COX-2) enzyme.[1] Unlike traditional NSAIDs which inhibit both COX-1 and
COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side
effects.[2] It is used to manage pain and inflammation in conditions such as osteoarthritis,
rheumatoid arthritis, and acute pain.[3][4] This guide provides a detailed overview of its
chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Celecoxib is a diaryl-substituted pyrazole with a sulfonamide substituent.[3] The trifluoromethyl
group on the pyrazole ring is crucial for its COX-2 selectivity.

Table 1. Chemical and Physical Properties of Celecoxib
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Property Value Source(s)
4-[5-(4-methylphenyl)-3-
IUPAC Name (trifluoromethyl)pyrazol-1-

yl]benzenesulfonamide

Molecular Formula C17H14F3N302S
Molecular Weight 381.37 g/mol
CAS Number 169590-42-5
White to off-white crystalline
Appearance
powder
Melting Point 157-159 °C
- Water: 3—7 pg/mL- Ethanol:
Solubility ~25 mg/mL- DMSO: ~16.6
mg/mL
logP 3.53

Pharmacological Properties

Celecoxib's therapeutic effects are derived from its selective inhibition of COX-2, which is

primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.

Pharmacodynamics

Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1. This selectivity

is attributed to its sulfonamide side chain binding to a hydrophilic side pocket present in the
active site of COX-2 but not COX-1.

Table 2: In Vitro Inhibitory Activity of Celecoxib
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Target IC50 Value Source(s)

COX-1 (ovine) 15 uM - 30 uM

COX-2 (human recombinant) 40 nM - 50 nM

COX-2 (ovine) 3.6 UM

Cancer-Associated Fibroblasts  16.00 pM

Pharmacokinetics

Celecoxib is rapidly absorbed after oral administration and is extensively metabolized in the
liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.

Table 3: Pharmacokinetic Parameters of Celecoxib
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Parameter

Value

Source(s)

Time to Peak Plasma

Concentration (Tmax)

~3 hours

Peak Plasma Concentration

(Cmax)

705 ng/mL (200 mg single

dose)

Bioavailability

Absolute bioavailability not
determined due to low
agueous solubility. Relative
bioavailability of capsules is
99% compared to an oral
suspension. When taken with
a high-fat meal, AUC increases
by 10-20%.

Volume of Distribution (Vd)

~429 L

Protein Binding

~97% (primarily to albumin)

Metabolism

Primarily hepatic via CYP2C9,
with minor contributions from
CYP3A4.

Elimination Half-life (t1/2)

~11 hours

Excretion

~57% in feces and ~27% in

urine as metabolites.

Signaling Pathway

Celecoxib's primary mechanism of action is the inhibition of the prostaglandin synthesis

pathway. By selectively blocking COX-2, it prevents the conversion of arachidonic acid to

prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
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Prostaglandin Synthesis Pathway and Site of Celecoxib Action.

Experimental Protocols
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on a common method for assessing COX-2 inhibition using a
fluorometric assay kit. The assay measures the peroxidase activity of COX-2, which generates
a fluorescent product.

Materials:

Human Recombinant COX-2 Enzyme
o COX Assay Buffer

e COX Probe (in DMSO)

e COX Cofactor (in DMSO)

» Arachidonic Acid

e NaOH

o Celecoxib (as a positive control)
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e Test compound (dissolved in an appropriate solvent, e.g., DMSO)
¢ 96-well white opaque flat-bottom plate
e Fluorescence microplate reader
Procedure:
» Reagent Preparation:
o Equilibrate all reagents to room temperature.

o Reconstitute the lyophilized human recombinant COX-2 with sterile water. Aliquot and
store at -80°C. Keep on ice during use.

o Prepare a 10X working solution of the test compound and Celecoxib in COX Assay Buffer.
o Just before use, dilute the COX Cofactor 1:200 in COX Assay Bulffer.

o Prepare the arachidonic acid solution by mixing equal volumes of the supplied arachidonic
acid and NaOH, then vortexing.

e Assay Plate Setup (in duplicate):
o Test Compound Wells: Add 10 pL of the 10X diluted test compound.
o Inhibitor Control Wells: Add 10 pL of the 10X diluted Celecoxib.
o Enzyme Control Wells (No Inhibitor): Add 10 uL of COX Assay Buffer.
e Reaction Mix Preparation:

o Prepare a master reaction mix for the number of assays to be performed. For each well,
combine:

» 80 pL COX Assay Buffer

» 2 uL COX Probe
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s 2 pL diluted COX Cofactor

» 1 pL reconstituted COX-2 enzyme

e Reaction Initiation and Measurement:

o

Add 80 pL of the Reaction Mix to each well of the assay plate.

[¢]

Pre-incubate the plate for 10 minutes at 37°C.

[¢]

Initiate the reaction by adding 10 pL of the prepared arachidonic acid solution to all wells
using a multichannel pipette.

[e]

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm
and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

o Data Analysis:

o Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time
curve).

o Determine the percent inhibition for each concentration of the test compound relative to
the enzyme control.

o Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test
compound concentration and fitting the data to a sigmoidal dose-response curve.
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Experimental Workflow for In Vitro COX-2 Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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